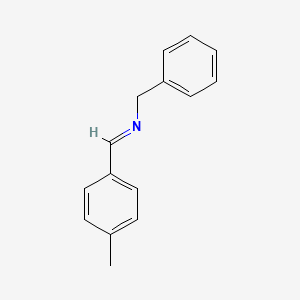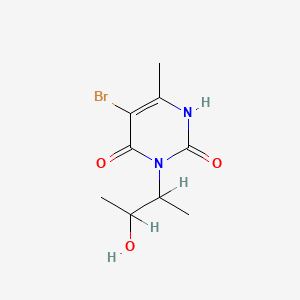
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the bromination of uracil followed by alkylation and hydroxylation reactions. The specific synthetic route for Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- would involve:
Bromination: Uracil is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated uracil is then subjected to alkylation using an appropriate alkylating agent to introduce the 3-(2-hydroxy-1-methylpropyl) group.
Methylation: Finally, a methyl group is introduced at the 6-position through a methylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Zinc in acetic acid, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted uracil derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of uracil derivatives often involves their incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. This can lead to the inhibition of DNA or RNA synthesis, making them useful as antiviral or anticancer agents. The specific molecular targets and pathways would depend on the exact structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research to study RNA synthesis.
5-Bromouracil: Used as a mutagen in genetic research.
Uniqueness
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other uracil derivatives.
特性
CAS番号 |
22663-44-1 |
|---|---|
分子式 |
C9H13BrN2O3 |
分子量 |
277.11 g/mol |
IUPAC名 |
5-bromo-3-(3-hydroxybutan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-4-7(10)8(14)12(9(15)11-4)5(2)6(3)13/h5-6,13H,1-3H3,(H,11,15) |
InChIキー |
LRMSQBWFIWXDAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)C(C)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
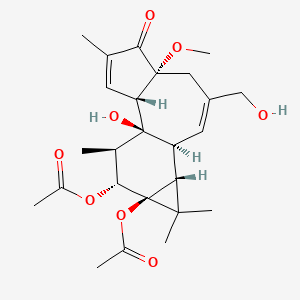
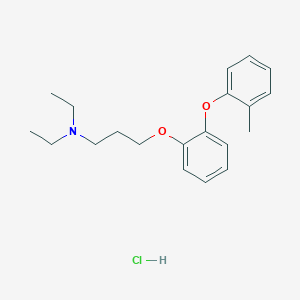

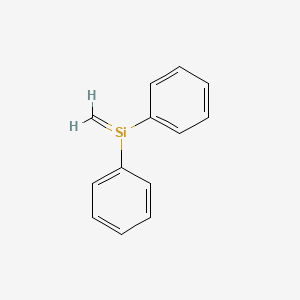
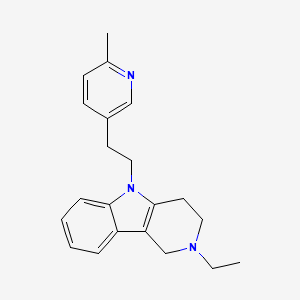


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)

![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
